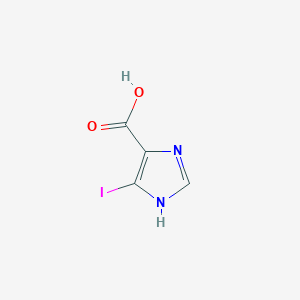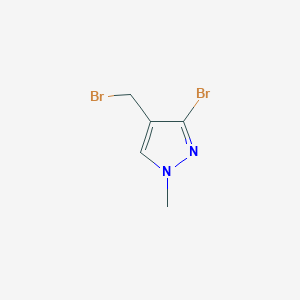![molecular formula C7H3LiN2O2S B15248248 Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
Lithium thiazolo[5,4-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithiumthiazolo[5,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of lithiumthiazolo[5,4-c]pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of lithiumthiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is unique due to its specific ring fusion pattern and the presence of a lithium ion, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C7H3LiN2O2S |
|---|---|
Molecular Weight |
186.1 g/mol |
IUPAC Name |
lithium;[1,3]thiazolo[5,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
YAFQRASLVOABEX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=CC2=C1N=C(S2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



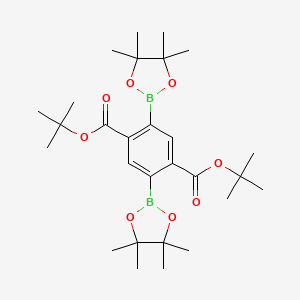

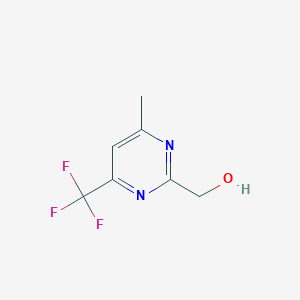
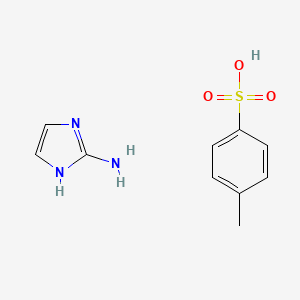
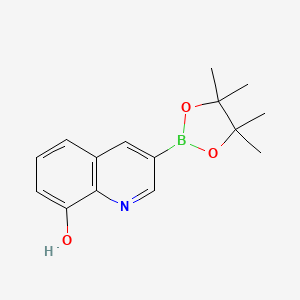
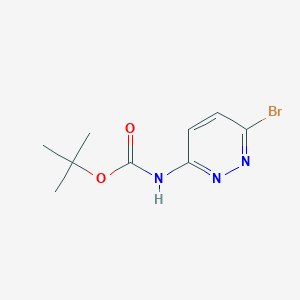



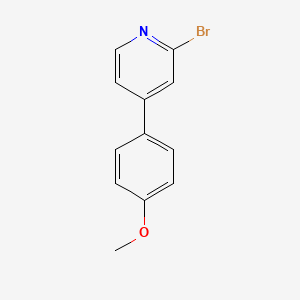
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
